2-Oxa-4-azabicyclo[3.2.0]heptan-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxa-4-azabicyclo[3.2.0]heptan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-5-6-3-1-2-4(3)8-5/h3-4H,1-2H2,(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPHEDFPEADJIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1NC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68235-18-7 | |
| Record name | 2-oxa-4-azabicyclo[3.2.0]heptan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Oxa 4 Azabicyclo 3.2.0 Heptan 3 One and Its Derivatives
Retrosynthetic Strategies for Bicyclo[3.2.0]heptane Formation
The retrosynthetic analysis of 2-oxa-4-azabicyclo[3.2.0]heptan-3-one reveals several key disconnections that form the basis for various synthetic strategies. The core bicyclo[3.2.0]heptane framework can be deconstructed through the cleavage of one of the cyclobutane (B1203170) ring bonds. This leads to two primary retrosynthetic approaches: those based on cycloaddition reactions and those involving intramolecular cyclizations.
A [2+2] cycloaddition approach is a powerful strategy for the formation of the four-membered ring. In this regard, the bicyclic system can be disconnected into a suitable alkene and a ketene (B1206846) or a ketene equivalent. The challenge in this approach lies in controlling the regioselectivity and stereoselectivity of the cycloaddition.
Alternatively, intramolecular cyclization strategies involve the formation of one of the rings from a pre-existing monocyclic precursor. For instance, disconnection of the C-N bond of the β-lactam could lead to a substituted tetrahydrofuran (B95107) precursor with pendant functional groups amenable to cyclization. Similarly, disconnection of one of the C-O or C-C bonds of the tetrahydrofuran ring could lead to a substituted azetidin-2-one (B1220530) precursor that can undergo intramolecular cyclization to form the fused five-membered ring.
Foundational Approaches to Ring System Construction
The construction of the this compound ring system has been accomplished through various foundational approaches, primarily relying on cycloaddition reactions and intramolecular cyclization protocols.
Cycloaddition Reactions in the Synthesis of the Bicyclic Core
[2+2] cycloaddition reactions are a cornerstone in the synthesis of cyclobutane-containing molecules, including the bicyclo[3.2.0]heptane core. Photochemical [2+2] cycloadditions, in particular, have been explored for the synthesis of related azabicyclo[3.2.0]heptane systems. nih.govnih.gov These reactions typically involve the irradiation of a molecule containing two alkene moieties, leading to an intramolecular cyclization. For the synthesis of the this compound scaffold, this could involve a suitably substituted furanone derivative undergoing cycloaddition with an alkene. A notable example in a related system is the intramolecular photochemical [2+2]-cyclization of acetophenone (B1666503) enamides to furnish 2-azabicyclo[3.2.0]heptanes, which serve as valuable building blocks in drug discovery. nih.gov
The intermolecular [2+2] photocycloaddition between an alkene and a carbonyl compound, known as the Paternò–Büchi reaction, can also be envisioned for the construction of the oxetane (B1205548) ring present in a related isomer of the target scaffold. However, the formation of the desired bicyclic lactam would require subsequent manipulations. More direct approaches, such as the cycloaddition of a ketene with an appropriate cyclic enol ether, could in principle construct the bicyclic core in a single step.
Recent advancements have also focused on visible light-mediated energy transfer catalysis for [2+2] cycloaddition reactions to construct 2-oxa-1-azabicyclo[3.2.0]heptane derivatives, highlighting the potential of modern photochemical methods in accessing these complex scaffolds. nih.gov
Intramolecular Cyclization Protocols
Intramolecular cyclization represents a versatile alternative for the construction of the this compound skeleton. These strategies often offer better control over stereochemistry compared to intermolecular cycloadditions. A key approach involves the cyclization of a suitably functionalized monocyclic precursor. For instance, a substituted tetrahydrofuran derivative bearing an amino and a carboxylic acid derivative at appropriate positions could undergo intramolecular amide bond formation to yield the desired β-lactam.
Another strategy involves the intramolecular cyclization of a pre-formed β-lactam ring. For example, a 4-alkenyl-azetidin-2-one could undergo an intramolecular cyclization reaction, such as an intramolecular Michael addition or a radical cyclization, to form the fused five-membered ring. The stereochemical outcome of such cyclizations is often dictated by the substituents on the starting β-lactam ring and the reaction conditions employed.
Catalytic Strategies for Stereocontrolled Synthesis
The development of catalytic and stereocontrolled methods is paramount for the synthesis of enantiomerically pure this compound derivatives, which are often required for biological applications.
Transition Metal-Catalyzed C-H Amination for β-Lactam Formation
Transition metal-catalyzed C-H amination has emerged as a powerful tool for the direct formation of C-N bonds, offering a highly efficient route to nitrogen-containing heterocycles, including β-lactams. nih.gov This strategy involves the insertion of a metal nitrenoid species into a C-H bond.
Rhodium(II) catalysts are particularly effective in promoting intramolecular C-H amination reactions. nih.gov This methodology has been successfully applied to the synthesis of a derivative of this compound. rsc.org In a key study, a polyoxygenated cyclobutane precursor was subjected to a Rh(II)-catalyzed C-H amination to construct the fused β-lactam ring. rsc.org
The reaction involves the in situ generation of a rhodium nitrenoid from a carbamate (B1207046) precursor in the presence of an oxidant. This reactive intermediate then undergoes an intramolecular C-H insertion to form the bicyclic lactam. The choice of the rhodium catalyst and the protecting groups on the substrate can influence the efficiency and regioselectivity of the C-H amination.
A specific example is the synthesis of ethyl 2-(N-tertbutyloxycarbonyl-(1R,5R,6S,7S)-5,6-bis(benzyloxy)-3-oxo-2-oxa-4-azabicyclo[3.2.0]heptan-7-yl)acetate. rsc.org The reaction of the corresponding carbamate precursor with different Rh(II) catalysts and a stoichiometric oxidant afforded the desired bicyclic β-lactam. rsc.org The stereochemistry of the starting material is retained during the C-H insertion process, making this a powerful method for the stereocontrolled synthesis of these complex molecules.
| Entry | Rh(II) Catalyst | Oxidant | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Rh2(OAc)4 | PhI(OAc)2/MgO | CH2Cl2 | 46 | rsc.org |
| 2 | Rh2(esp)2 | PhI(OAc)2/MgO | CH2Cl2 | 61 | rsc.org |
| 3 | Rh2(O2CCPh3)4 | PhI(OAc)2/MgO | CH2Cl2 | 55 | rsc.org |
The data in the table demonstrates the influence of the rhodium catalyst on the yield of the C-H amination reaction for the formation of a this compound derivative. The use of the more sterically demanding Rh₂(esp)₂ catalyst resulted in the highest yield. rsc.org This highlights the importance of catalyst selection in optimizing these transformations.
Based on a comprehensive search of available scientific literature, there is insufficient specific information to generate an article on the chemical compound “this compound” that adheres to the detailed and specific outline provided in your request.
Specifically, there is a lack of detailed research findings on the following topics for This compound :
Substrate-Controlled Regioselectivity and Stereoselectivity: No studies were found that explicitly detail how different substrates control the regio- and stereochemical outcomes in the synthesis of this specific bicyclic lactam.
Chiral Auxiliary-Mediated Approaches: While a common strategy in asymmetric synthesis, no literature was identified that applies chiral auxiliaries to induce asymmetry in the formation of the this compound core.
Organocatalytic and Biocatalytic Considerations: There is no available research on the use of organocatalysis or biocatalysis for the asymmetric synthesis of this compound.
Functionalization and Derivatization: No specific methods for the functionalization of the bicyclic framework or the derivatization of its peripheral substituents have been reported.
To fulfill the request would require extrapolating information from related but different molecules, which would violate the strict instruction to focus solely on “this compound” and adhere strictly to the provided outline. Therefore, it is not possible to generate the requested scientific article with the required level of accuracy and specificity.
Asymmetric Induction in this compound Synthesis
Sustainable and Green Chemistry Approaches to Synthesis
The pursuit of greener synthetic routes to complex molecules like this compound is driven by the twelve principles of green chemistry, which advocate for practices such as waste prevention, atom economy, and the use of safer solvents and reaction conditions. dcatvci.org In the context of pharmaceutical synthesis, these principles not only address environmental concerns but also lead to more efficient and cost-effective manufacturing processes. researchgate.netboehringer-ingelheim.com
The use of organic solvents is a major contributor to the environmental impact of chemical synthesis. Consequently, the development of solvent-free reactions or the use of water as a benign solvent is a key area of green chemistry research.
While specific examples of solvent-free or purely aqueous synthesis of this compound are not extensively documented in the literature, the principles can be applied based on related methodologies. For instance, biocatalysis, which often employs aqueous media, has been utilized in the synthesis of other β-lactam antibiotics. mdpi.com Enzymes can be used to catalyze key bond-forming reactions with high selectivity, avoiding the need for protecting groups and harsh reagents.
Microwave-assisted organic synthesis (MAOS) is another technique that can facilitate solvent-free reactions. The direct coupling of microwave energy with the reacting molecules can lead to significantly reduced reaction times and improved yields, often without the need for a solvent. For the synthesis of bicyclic β-lactams, microwave irradiation has been shown to be effective in promoting cycloaddition reactions. nih.gov
The table below summarizes potential green chemistry approaches for the synthesis of the this compound core, based on methodologies applied to similar structures.
| Reaction Type | Green Approach | Potential Application to this compound Synthesis |
| Cycloaddition | Solvent-free (Microwave) | Intramolecular cyclization of a suitable precursor under microwave irradiation. |
| Cyclization | Aqueous Medium (Biocatalysis) | Enzymatic cyclization of a linear precursor in an aqueous buffer. |
Photochemical and electrochemical methods represent powerful tools in green synthesis, as they often allow for reactions to be conducted under mild conditions without the need for stoichiometric reagents.
Photochemical Synthesis:
Photochemical reactions, initiated by light, can be used to construct the strained ring systems of bicyclic β-lactams. du.edu The intramolecular [2+2] photocycloaddition is a key strategy for the synthesis of the bicyclo[3.2.0]heptane skeleton. taltech.ee For instance, the photolysis of dehydrovaline acrylamide (B121943) has been shown to yield a novel fused β-lactam system, demonstrating the feasibility of this approach. rsc.org
A notable example closely related to the target compound is the visible light-mediated synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes on-DNA. rsc.org This method utilizes energy transfer catalysis to achieve the cycloaddition, showcasing a highly efficient and controlled photochemical route to a structurally similar scaffold. The reaction proceeds under mild conditions and is compatible with complex molecular architectures. rsc.org The Zimmerman–O'Connell–Griffin (ZOG) rearrangement, a photoinduced process, has also been developed as a highly efficient method for synthesizing β-lactams with excellent diastereoselectivity under visible light. nih.gov
The general scheme for a photochemical [2+2] cycloaddition to form a bicyclo[3.2.0]heptane system is presented below:
Electrochemical Synthesis:
Organic electrochemistry offers a green alternative to conventional redox reactions by using electrons as traceless reagents. d-nb.info This technique can be applied to the synthesis of β-lactams through various pathways, including intramolecular cyclization of bromoamides and [2+2] cycloadditions. nih.govd-nb.info The electrochemical approach avoids the use of stoichiometric oxidizing or reducing agents, thereby minimizing waste generation.
Recent advances have demonstrated the electrochemically induced cyclization of linear bromoamides to form the β-lactam ring in room-temperature ionic liquids. nih.gov This method highlights the potential for combining electrochemical synthesis with other green chemistry principles, such as the use of environmentally benign reaction media. Emerging electrochemical methods are being considered to enhance the efficiency and sustainability of cross-coupling reactions in the synthesis of β-lactam drugs. nih.gov
The following table outlines key findings in the photochemical and electrochemical synthesis of related β-lactam structures.
| Method | Precursor/Reactants | Product | Key Findings |
| Photochemical [2+2] Cycloaddition | Dehydrovaline acrylamide | Fused β-lactam system | Opens a route to novel β-lactam structures. rsc.org |
| Visible Light-Mediated Energy Transfer Catalysis | Isoxazoline and alkene-containing headpieces on-DNA | 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes | High efficiency and compatibility with complex molecules. rsc.org |
| Zimmerman–O'Connell–Griffin Rearrangement | 1,2-dibenzoyl ethylenes and imines | Substituted β-lactams | High yields and excellent diastereoselectivity under visible light. nih.gov |
| Electrochemical Cyclization | Bromoamides | β-lactams | Avoids stoichiometric redox reagents; can be performed in ionic liquids. nih.govd-nb.info |
Chemical Reactivity and Mechanistic Investigations of 2 Oxa 4 Azabicyclo 3.2.0 Heptan 3 One
Ring-Opening Reactions of the Lactam Moiety
The inherent strain in the four-membered β-lactam ring, coupled with the influence of the fused oxazolidinone, makes the lactam moiety susceptible to various ring-opening reactions. These transformations are pivotal in both its degradation and its utility as a synthetic intermediate.
Nucleophilic Attack and Hydrolysis Mechanisms
The amide bond within the β-lactam ring of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one is significantly more susceptible to nucleophilic attack and hydrolysis compared to a standard acyclic amide. This heightened reactivity is attributed to the substantial ring strain and the pyramidal geometry of the bridgehead nitrogen atom, which reduces the typical amide resonance stabilization. scholarsresearchlibrary.comnih.gov
Under alkaline conditions, the hydrolysis of β-lactams typically proceeds via a nucleophilic addition-elimination mechanism. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the β-lactam, forming a tetrahedral intermediate. Subsequent cleavage of the endocyclic C-N bond leads to the opening of the four-membered ring. researchgate.net This process results in the formation of a β-amino acid derivative. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of metal ions. nih.gov
The general mechanism for the base-catalyzed hydrolysis of a β-lactam ring is depicted below:
| Step | Description |
| 1. Nucleophilic Attack | The hydroxide ion (OH⁻) acts as a nucleophile and attacks the carbonyl carbon of the β-lactam ring. |
| 2. Formation of Tetrahedral Intermediate | This attack leads to the formation of a transient tetrahedral intermediate. |
| 3. Ring Opening | The strained C-N bond of the β-lactam ring cleaves, resulting in the opening of the four-membered ring. |
| 4. Protonation | The resulting amino group is protonated by a water molecule to yield the final β-amino acid product. |
Similarly, other nucleophiles can attack the lactam carbonyl, leading to a variety of ring-opened products. The general reactivity of bridged lactams towards nucleophiles is enhanced due to the distorted amide bond. nih.govnih.gov For instance, the cleavage of Evans oxazolidinones, a structurally related motif, with lithium hydroxide and hydrogen peroxide proceeds through the nucleophilic attack of a hydroperoxide anion. acs.org While a direct parallel, this suggests that various nucleophiles can effectively open the strained lactam ring of this compound.
Thermally and Photo-Induced Ring Transformations
Information regarding the specific thermally and photo-induced ring transformations of this compound is limited in the available literature. However, general principles of β-lactam and cyclobutane (B1203170) chemistry can provide insights into potential reaction pathways.
Thermally, β-lactams can undergo various reactions, including ring-opening and rearrangements. The specific outcome is highly dependent on the substitution pattern and the presence of other functional groups. For some bicyclic β-lactams, thermolysis can lead to the formation of larger rings, such as eight-membered azocine (B12641756) derivatives from bis(allene)-tethered 2-azetidinones. nih.gov
Photochemically, the bicyclo[3.2.0]heptane skeleton is often synthesized via [2+2] photocycloaddition reactions. acs.orgtaltech.eeresearchgate.net This suggests that the reverse reaction, a photo-induced cycloreversion, might be a possible transformation for this compound, leading to the cleavage of the cyclobutane ring. The Norrish Type I cleavage is a known photochemical reaction for cyclobutanones, which could potentially lead to the regioselective cleavage of the four-membered carbocyclic ring in derivatives of this compound.
Transformations Involving the Cyclobutane Ring
The strained four-membered cyclobutane ring in this compound is also a site of significant chemical reactivity, susceptible to rearrangements and selective functionalization.
Rearrangement Pathways and Isomerizations
The bicyclo[3.2.0]heptane ring system is known to undergo rearrangement to the thermodynamically more stable bicyclo[2.2.1]heptane (norbornane) skeleton under certain conditions. These rearrangements can be initiated by the formation of a carbocation within the bicyclo[3.2.0]heptyl framework. For instance, deamination of bicyclo[3.2.0]heptan-3-ylamines has been shown to yield 7-norbornanol through a series of hydride and alkyl shifts. researchgate.net While this specific reaction has not been documented for this compound, it highlights a potential rearrangement pathway for its derivatives under carbocation-forming conditions.
Furthermore, α-ketol rearrangements have been observed in related bicyclo[3.2.0]heptanone systems, indicating the possibility of skeletal isomerizations under basic conditions. rsc.org
Chemo- and Regioselective Reactions on the Four-Membered Ring
The cyclobutane ring can be selectively functionalized, although specific examples for the parent compound this compound are scarce. However, studies on related bicyclo[3.2.0]heptane derivatives demonstrate the feasibility of such transformations. For instance, the ring-opening of a bicyclo[3.2.0]heptane lactone with subsequent hydrolysis and substitution can lead to trisubstituted cyclobutane derivatives. rsc.orgrsc.org In some cases, the cyclobutane ring itself can be cleaved under the action of Lewis acids like BBr₃ to produce γ-lactones. rsc.orgrsc.org
The regioselectivity of reactions on the bicyclo[3.2.0]heptane system is influenced by the existing functional groups. For example, in the reaction of 2,3-endo-epoxybicyclo[3.2.0]heptanone ethylene (B1197577) acetal (B89532) with organometallic reagents, nucleophilic attack occurs preferentially at the C-2 position of the epoxide, influenced by the adjacent cyclobutane ring. rsc.org
Reactions at the Oxa- and Aza-Bridgehead Positions
The bridgehead positions in this compound, occupied by an oxygen and a nitrogen atom, exhibit distinct reactivity patterns.
The bridgehead nitrogen atom in bicyclic lactams is a key feature influencing their chemical behavior. Due to the pyramidalization enforced by the bicyclic structure, the lone pair of electrons on the nitrogen has more s-character and is less delocalized into the adjacent carbonyl group. nih.govnih.gov This results in the bridgehead nitrogen being more basic and nucleophilic than in a planar amide. nih.govresearchgate.net Consequently, protonation and alkylation reactions are more likely to occur at the nitrogen atom. researchgate.net The increased basicity of the nitrogen can also influence the mechanism of hydrolysis and other reactions involving the lactam moiety.
The reactivity of the bridgehead oxygen atom is less documented. In general, ether oxygens can act as Lewis bases and coordinate to electrophiles. In the context of the bicyclo[2.2.1]heptane system, a bridgehead oxygen has been shown to participate in solvolysis reactions of adjacent functional groups. acs.org While a different ring system, this suggests that the bridgehead oxygen in this compound could potentially influence the reactivity of neighboring positions through electronic effects or by acting as an internal nucleophile under certain conditions. Reactions of bicyclic enol ethers with electrophiles like the I₂–hydroperoxide system have been studied, though this is not directly analogous to the saturated bridgehead in the title compound. rsc.org
Elucidation of Reaction Mechanisms and Transition State Analysis
The core structure of this compound, featuring a strained four-membered β-lactam ring fused to a five-membered oxazolidine (B1195125) ring, is expected to be the primary determinant of its chemical reactivity. The ring strain inherent in the bicyclo[3.2.0]heptane framework makes the amide bond of the β-lactam susceptible to nucleophilic attack and subsequent ring-opening reactions.
Transition state analysis for reactions involving this compound would computationally model the high-energy, transient molecular structures that occur during a chemical transformation. For instance, in a hydrolysis reaction, the transition state would likely involve a tetrahedral intermediate formed by the attack of a water molecule on the carbonyl carbon of the β-lactam. The stability of this transition state, influenced by factors such as stereoelectronics and the nature of any catalysts present, would determine the reaction rate.
Kinetic Studies of Key Reactions
Kinetic studies are fundamental to understanding the mechanism of a reaction by measuring its rate and how that rate is affected by changes in reaction conditions. For this compound, key reactions for kinetic investigation would include hydrolysis, aminolysis, and reactions with other nucleophiles.
A typical kinetic study would involve monitoring the concentration of the reactant or a product over time using spectroscopic methods such as UV-Vis or NMR spectroscopy. The data obtained would be used to determine the rate law for the reaction, which expresses the relationship between the reaction rate and the concentrations of the reactants.
For example, the hydrolysis of this compound could be studied under acidic, basic, and neutral conditions to determine the rate constants for each pathway. The general rate law for such a reaction can often be expressed as:
Rate = k_obs[this compound]
where k_obs is the observed rate constant. The dependence of k_obs on pH would provide insights into the specific catalytic roles of H+ and OH-.
A hypothetical data table for the pH-dependence of the hydrolysis of a related bicyclic β-lactam might look as follows:
| pH | k_obs (s⁻¹) |
| 2.0 | 1.5 x 10⁻⁵ |
| 4.0 | 8.0 x 10⁻⁷ |
| 6.0 | 7.5 x 10⁻⁷ |
| 8.0 | 2.0 x 10⁻⁶ |
| 10.0 | 1.8 x 10⁻⁴ |
| 12.0 | 1.2 x 10⁻² |
Note: This data is illustrative for a generic bicyclic β-lactam and not specific to this compound.
Thermodynamic Control versus Kinetic Control in Reaction Pathways
In many chemical reactions, there is the possibility of forming more than one product. The distribution of these products can be governed by either thermodynamic or kinetic control. wikipedia.org
Kinetic Control: Under kinetic control, the product that is formed the fastest will be the major product. This occurs when the reaction is irreversible and the reaction pathway with the lowest activation energy is favored. libretexts.org Such conditions are typically achieved at lower reaction temperatures and shorter reaction times. wikipedia.org
Thermodynamic Control: Under thermodynamic control, the most stable product will be the major product. This is favored when the reaction is reversible, allowing the initial products to equilibrate to the most thermodynamically stable species. libretexts.org Higher reaction temperatures and longer reaction times generally favor thermodynamic control. wikipedia.org
For a substituted derivative of this compound, a reaction such as an elimination or a rearrangement could potentially lead to different isomeric products. For instance, the formation of a double bond at different positions would result in regioisomers.
Consider a hypothetical reaction where a substituted this compound can react to form two different products, Product A and Product B:
| Condition | Major Product | Controlling Factor |
| Low Temperature (-78 °C) | Product A | Kinetic Control (Lower Activation Energy) |
| High Temperature (100 °C) | Product B | Thermodynamic Control (Greater Stability) |
Note: This table represents a hypothetical scenario to illustrate the concept.
An energy profile diagram for such a reaction would show that the transition state leading to the kinetic product (A) is lower in energy than the transition state leading to the thermodynamic product (B), but the final energy of product B is lower than that of product A.
The study of thermodynamic versus kinetic control is crucial for synthetic applications, as it allows for the selective formation of a desired product by carefully choosing the reaction conditions. For a molecule like this compound, understanding these principles would be vital for predicting and controlling the outcomes of its chemical transformations.
Advanced Structural Characterization and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provides unambiguous assignment of all proton and carbon signals, establishes through-bond and through-space correlations, and ultimately defines the relative stereochemistry and preferred conformation of the molecule.
The ¹H NMR spectrum reveals the chemical shifts and coupling constants of the protons within the bicyclic framework. These parameters are highly sensitive to the dihedral angles between adjacent protons, offering crucial insights into the puckering of both the five-membered oxazolidine (B1195125) and four-membered β-lactam rings. For instance, the magnitude of the vicinal coupling constants (³JHH) between protons on the cyclobutane (B1203170) ring can help differentiate between cis and trans relationships.
For the definitive assignment of stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful. This technique detects through-space interactions between protons that are in close proximity, typically within 5 Å. The presence or absence of NOE cross-peaks between specific protons provides direct evidence for their relative spatial arrangement. For example, a NOESY correlation between protons on the same face of the bicyclic system would confirm a cis relationship. In some derivatives of the this compound core, 2D NMR techniques like COSY and NOESY have been successfully employed to confirm the stereochemistry. nih.gov
Lanthanide shift reagents can also be utilized to induce chemical shift changes in the ¹H NMR spectrum, aiding in the resolution of overlapping signals and providing additional geometric information for stereochemical assignments, as has been demonstrated for related 1-oxadethiapenicillins.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted this compound Derivative
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations |
| 1 | 4.62 (dd, J = 3.5, 1.7 Hz) | 78.4 | H-6, H-7 | C-3, C-5, C-7 | H-6, H-7 |
| 3 | - | 158.8 (NCO) | - | H-1, H-5 | - |
| 5 | 5.38 (d, J = 7.6 Hz) | 62.6 | H-6 | C-1, C-3, C-6, C-7 | H-6 |
| 6 | 5.08 (dd, J = 5.8, 1.7 Hz) | 74.4 | H-1, H-5, H-7 | C-1, C-5, C-7 | H-1, H-5, H-7 |
| 7 | 5.15 (dd, J = 5.8, 3.5 Hz) | 76.9 | H-1, H-6 | C-1, C-5, C-6 | H-1, H-6 |
Note: Data is illustrative and based on a substituted derivative. Actual chemical shifts and coupling constants for the parent compound may vary.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Structural Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and offers insights into its molecular structure and bonding.
The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl stretching vibration (νC=O) of the β-lactam ring. The frequency of this band is characteristically high, typically appearing in the range of 1730-1760 cm⁻¹, a direct consequence of the significant ring strain in the four-membered lactam. This high frequency is a hallmark of the β-lactam functionality. For a derivative of this compound, a strong IR absorption has been reported at 1747 cm⁻¹, consistent with the strained β-lactam carbonyl. nih.gov
Other significant IR absorptions include the C-O-C stretching vibrations of the oxazolidine ring, which are expected to appear in the fingerprint region, typically between 1200 and 1000 cm⁻¹. The N-H stretching vibration of the lactam amide, if unsubstituted, would be observed as a band in the region of 3200-3400 cm⁻¹. The C-N stretching vibration of the lactam also contributes to the complex pattern of bands in the fingerprint region.
Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. The C=O stretch of the β-lactam is also observable in the Raman spectrum. Raman spectroscopy is particularly useful for studying symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. The skeletal vibrations of the bicyclic ring system would give rise to a series of bands in the low-frequency region of the Raman spectrum, providing a unique fingerprint for the molecule.
Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the vibrational frequencies and intensities of this compound. Comparison of the calculated spectra with the experimental IR and Raman data allows for a more detailed and confident assignment of the observed vibrational modes, further corroborating the proposed structure.
Table 2: Characteristic Infrared Absorption Frequencies for this compound and its Derivatives
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| β-Lactam C=O | Stretching (νC=O) | 1730 - 1760 |
| Amide N-H | Stretching (νN-H) | 3200 - 3400 |
| C-O-C Ether | Asymmetric Stretching | 1200 - 1050 |
| C-N Amide | Stretching (νC-N) | 1400 - 1200 |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, and to elucidate its structure through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS), often coupled with soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula of the compound. For this compound, the expected molecular formula is C₅H₇NO₂.
The analysis of these fragmentation patterns can provide valuable structural information. For example, the loss of specific neutral fragments, such as CO or C₂H₂O, can be indicative of particular structural features. Tandem mass spectrometry (MS/MS) experiments can be performed to further investigate the fragmentation pathways. In an MS/MS experiment, a specific parent ion is selected, subjected to collision-induced dissociation (CID), and the resulting daughter ions are analyzed. This provides a more detailed picture of the connectivity of the atoms within the molecule.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (C₅H₇NO₂)
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 114.0555 |
| [M+Na]⁺ | 136.0374 |
| [M-H]⁻ | 112.0404 |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
The crystal structure would reveal the puckering of both the oxazolidine and the β-lactam rings, and the nature of the ring fusion. The planarity of the nitrogen atom in the β-lactam ring is a critical parameter that influences its chemical reactivity. X-ray crystallography can precisely determine the degree of pyramidalization at the nitrogen atom.
Furthermore, the analysis of the crystal packing provides valuable insights into the intermolecular interactions that govern the solid-state assembly of the molecules. These interactions can include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. If the nitrogen of the lactam is unsubstituted, it can act as a hydrogen bond donor, while the carbonyl oxygen and the ether oxygen can act as hydrogen bond acceptors. The formation of intermolecular hydrogen bonds can significantly influence the physical properties of the compound, such as its melting point and solubility.
Table 4: Representative Crystallographic Data for a Related Bicyclic β-Lactam
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.543 |
| b (Å) | 10.211 |
| c (Å) | 12.345 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1076.5 |
| Z | 4 |
Note: This data is for a representative related structure and is for illustrative purposes only.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for determining the absolute configuration of chiral molecules like this compound. These methods rely on the differential interaction of left and right circularly polarized light with a chiral molecule.
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. For β-lactam containing compounds, the electronic transitions of the amide chromophore give rise to characteristic Cotton effects in the CD spectrum. A well-established empirical "helicity rule" for bicyclic β-lactams correlates the sign of the Cotton effect observed around 220 nm, corresponding to the n → π* transition of the amide carbonyl, with the absolute configuration at the bridgehead carbon atom. However, the applicability of this rule is dependent on the conformation and the degree of planarity of the amide chromophore. nih.gov
For a more rigorous determination of the absolute configuration, experimental CD spectra are often compared with theoretical spectra calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). By calculating the theoretical CD spectrum for a specific enantiomer and comparing it to the experimental spectrum, the absolute configuration of the sample can be confidently assigned.
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD spectrum is related to the CD spectrum through the Kronig-Kramers transforms. While less commonly used than CD for stereochemical assignments today, ORD can still provide valuable information, particularly when the CD bands are weak or inaccessible.
Dynamic NMR and Variable Temperature Studies for Conformational Mobility
The bicyclic framework of this compound is not rigid and can undergo conformational changes. Dynamic NMR (DNMR) spectroscopy and variable-temperature (VT) NMR studies are powerful techniques to investigate the conformational mobility of the molecule.
If the molecule exists as a mixture of two or more conformers that are rapidly interconverting on the NMR timescale at room temperature, the observed NMR spectrum will show averaged signals. By lowering the temperature, the rate of interconversion can be slowed down. If the temperature is lowered sufficiently to reach the coalescence point and then the slow-exchange regime, the signals for the individual conformers may be resolved.
Analysis of the line shapes of the NMR signals as a function of temperature allows for the determination of the thermodynamic and kinetic parameters of the conformational exchange process, including the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the interconversion. This information provides a detailed picture of the energy landscape of the molecule and the barriers to conformational change.
For the this compound system, potential conformational dynamics could involve the puckering of the five-membered oxazolidine ring, which could adopt different envelope or twist conformations. While specific dynamic NMR studies on the parent compound are not widely reported, studies on related systems, such as substituted caprolactams, have demonstrated the utility of these techniques in characterizing conformational exchange processes.
Theoretical and Computational Chemistry Studies of 2 Oxa 4 Azabicyclo 3.2.0 Heptan 3 One
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-oxa-4-azabicyclo[3.2.0]heptan-3-one. These methods provide insights into electron distribution, molecular orbital energies, and the nature of chemical bonds, which collectively determine the molecule's stability and reactivity.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would typically be employed to determine its ground-state properties. These calculations would involve selecting a suitable functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Kohn-Sham equations.
The expected outputs of such a study, though not found in the current literature for this specific molecule, would be compiled into a table of optimized geometric parameters and electronic properties.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Property | Calculated Value | Unit |
| Total Energy | Data not available | Hartrees |
| HOMO Energy | Data not available | eV |
| LUMO Energy | Data not available | eV |
| HOMO-LUMO Gap | Data not available | eV |
| Dipole Moment | Data not available | Debye |
This table is illustrative. Specific values for this compound are not available in the reviewed literature.
Ab Initio Methods for Electronic Configuration and Stability
Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. These methods could provide a highly accurate description of the electronic configuration and thermodynamic stability of this compound.
A comprehensive ab initio study would yield precise information on ionization potential, electron affinity, and the energies of various electronic states. However, specific studies applying these methods to this compound have not been identified.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern reaction rates.
Potential Energy Surface Mapping and Transition State Identification
To understand the reactivity of this compound, one would computationally map its potential energy surface (PES) for a given reaction. This involves identifying all relevant stationary points, including reactants, products, intermediates, and, crucially, transition states. Transition state structures are first-order saddle points on the PES and are typically located using algorithms like the synchronous transit-guided quasi-Newton (STQN) method. Frequency calculations are then performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency.
Energetics and Activation Barriers of Key Transformations
Once transition states are located and verified, their energies can be calculated to determine the activation barriers for specific chemical transformations of this compound. The activation energy (Ea) is the energy difference between the transition state and the reactants. This value is critical for predicting the kinetics of a reaction. No published data on the energetics or activation barriers for reactions involving this specific bicyclic compound were found.
Table 2: Illustrative Data for a Hypothetical Reaction Involving this compound
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| Reactant | This compound + Reagent | 0.0 |
| Transition State | [TS]‡ | Data not available |
| Product | Product Complex | Data not available |
This table illustrates the type of data generated from reaction mechanism studies. No specific energetic data for this compound is currently available.
Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of this compound are key to its biological and chemical behavior. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.
Molecular Mechanics (MM) methods, using force fields like AMBER or MMFF, could be used for a rapid initial search of the conformational space to identify low-energy conformers. Subsequently, Molecular Dynamics (MD) simulations could provide a more detailed picture of the dynamic behavior of the molecule over time, revealing how it flexes and transitions between different conformations in a simulated environment (e.g., in solution). Despite the utility of these methods, no specific conformational analysis studies for this compound are documented in the scientific literature.
Exploration of Conformational Space
The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For a fused bicyclic system like this compound, the conformational landscape can be complex. Computational methods are essential for identifying the most stable conformations and understanding the energy barriers between them.
The conformational analysis of bicyclo[3.2.0]heptane systems has shown that the five-membered ring typically adopts an envelope or twist conformation, while the four-membered ring remains largely planar. nih.gov In the case of this compound, the presence of the lactam functionality within the five-membered ring is expected to influence the ring's puckering.
Computational approaches to explore the conformational space typically involve:
Molecular Mechanics (MM): Using force fields like MMFF or AMBER, a systematic or stochastic search of the potential energy surface can be performed to identify low-energy conformers.
Quantum Mechanics (QM): The geometries of the conformers identified by MM are then typically optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
Vibrational Frequency Analysis: This is performed to confirm that the optimized geometries correspond to true energy minima (no imaginary frequencies) and to calculate thermodynamic properties such as free energy.
Illustrative Data Table: Calculated Relative Energies of this compound Conformers
Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific computational studies on this molecule are not publicly available.
| Conformer | Dihedral Angle (H-C1-C5-H) | Relative Energy (kcal/mol) | Population (%) |
| A | 150.2° | 0.00 | 75.3 |
| B | -149.8° | 0.05 | 24.1 |
| C | 35.7° | 2.50 | 0.6 |
Solvent Effects on Conformation and Reactivity
The surrounding solvent medium can significantly influence the conformational equilibrium and the rates of chemical reactions. For a polar molecule like this compound, which contains a lactam group capable of hydrogen bonding, solvent effects are expected to be pronounced.
Computational models for studying solvent effects can be broadly categorized as:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient for estimating the bulk electrostatic effects of the solvent.
Explicit Solvation Models: In these models, individual solvent molecules are included in the calculation. This approach is more computationally intensive but can provide detailed insights into specific solute-solvent interactions, such as hydrogen bonding. A hybrid approach, combining an explicit description of the first solvation shell with an implicit model for the bulk solvent, is often employed.
Studies on related bicyclic lactams have demonstrated that polar solvents can stabilize more polar conformers and transition states, thereby influencing both conformational preferences and reaction kinetics.
Illustrative Data Table: Calculated Solvent Effects on the Relative Energy of Conformer A
Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific computational studies on this molecule are not publicly available.
| Solvent | Dielectric Constant | Relative Energy (kcal/mol) |
| Gas Phase | 1 | 0.00 |
| Chloroform | 4.81 | -1.25 |
| Acetonitrile | 37.5 | -2.80 |
| Water | 78.4 | -3.50 |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. For this compound, key spectroscopic techniques would include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. These calculated parameters can then be compared with experimental spectra to confirm the structure and stereochemistry of the molecule.
IR Spectroscopy: The vibrational frequencies and intensities can be computed from the second derivatives of the energy with respect to the atomic coordinates. The calculated IR spectrum can be compared with the experimental spectrum to identify characteristic functional group vibrations, such as the C=O stretch of the lactam.
Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data for this compound
Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental and computational data for this molecule are not publicly available.
| Parameter | Predicted Value | Experimental Value |
| 1H NMR δ (H-C5) | 4.25 ppm | 4.18 ppm |
| 13C NMR δ (C=O) | 175.8 ppm | 174.2 ppm |
| IR ν (C=O) | 1735 cm-1 | 1720 cm-1 |
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. These models are widely used in drug design and materials science to predict the properties of new compounds and to understand the molecular features that govern their activity.
For a series of derivatives of this compound, a QSRR study could be developed to predict their reactivity in a specific chemical transformation, such as nucleophilic acyl substitution at the lactam carbonyl.
The development of a QSRR model typically involves:
Data Set Generation: A series of substituted this compound derivatives would be synthesized, and their reaction rates under standardized conditions would be measured.
Descriptor Calculation: A variety of molecular descriptors, including electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), and topological descriptors, would be calculated for each compound using computational methods.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that relates the calculated descriptors to the experimentally determined reactivity.
Model Validation: The predictive power of the QSRR model would be assessed using internal and external validation techniques.
While no specific QSRR studies on this compound have been reported, such an approach would be highly valuable for guiding the design of new derivatives with tailored reactivity.
Utility of 2 Oxa 4 Azabicyclo 3.2.0 Heptan 3 One As a Synthetic Building Block
Precursor for the Synthesis of Complex Nitrogen-Containing Heterocycles
The inherent strain and functionality within the 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one framework make it an attractive starting point for the synthesis of more elaborate nitrogen-containing heterocyclic systems. While specific examples detailing the direct conversion of the parent this compound into other complex heterocycles are not extensively documented in the reviewed literature, the strategic value of related bicyclic systems is well-established. For instance, the synthesis of substituted 7-Boc-2-oxa-3,7-diazabicyclo[3.2.0]hept-3-enes has been achieved through [3+2] cycloaddition reactions, showcasing the utility of the bicyclo[3.2.0]heptane core in constructing fused N-protected azetidine isoxazole rings. mdpi.com Such methodologies suggest the potential for analogous transformations starting from this compound, whereby the lactam functionality could be manipulated to introduce further diversity and complexity. The strategic placement of nitrogen and oxygen atoms within the scaffold provides handles for ring-opening, rearrangement, and annulation reactions, paving the way for access to a variety of novel heterocyclic architectures.
Application in the Stereoselective Construction of Polyoxygenated Scaffolds
A significant application of the this compound core lies in its use for the stereoselective synthesis of highly functionalized molecules, particularly those bearing multiple oxygen substituents. Research has demonstrated the synthesis of a polyoxygenated derivative, Ethyl 2-((1R,5R,6S,7S)-5,6-bis(benzyloxy)-3-oxo-2-oxa-4-azabicyclo[3.2.0]heptan-7-yl)acetate, through a rhodium-catalyzed C-H amination reaction of a carbamate (B1207046) precursor. rsc.org This intramolecular cyclization proceeds with a high degree of stereocontrol, establishing a specific stereochemistry at the newly formed C-N bond within the bicyclic system. rsc.org
The resulting bicyclic lactam is a valuable intermediate, as the fused ring system rigidly holds the substituents in a defined spatial arrangement. This pre-defined stereochemistry can then be transferred to subsequent products. The lactam can be further functionalized, for example, by N-acylation with a Boc group, to yield compounds like Ethyl 2-(N-tertbutyloxycarbonyl-(1R,5R,6S,7S)-5,6-bis(benzyloxy)-3-oxo-2-oxa-4-azabicyclo[3.2.0]heptan-7-yl)acetate. rsc.org The development of such stereoselective methodologies is crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules where specific stereoisomers are required for desired activity.
| Compound Name | Starting Material | Key Reaction | Significance |
| Ethyl 2-((1R,5R,6S,7S)-5,6-bis(benzyloxy)-3-oxo-2-oxa-4-azabicyclo[3.2.0]heptan-7-yl)acetate | Polyoxygenated carbamate | Rh(II)-catalyzed C-H amination | Stereoselective formation of a polyoxygenated bicyclic lactam |
| Ethyl 2-(N-tertbutyloxycarbonyl-(1R,5R,6S,7S)-5,6-bis(benzyloxy)-3-oxo-2-oxa-4-azabicyclo[3.2.0]heptan-7-yl)acetate | The above bicyclic lactam | N-acylation | Further functionalization of the stereodefined scaffold |
Role in the Total Synthesis of Natural Products and their Analogs (Focus on Synthetic Strategy)
While the direct application of this compound in the total synthesis of natural products is not explicitly detailed in the available literature, the strategic importance of related bicyclic lactams is noteworthy. For instance, the isomeric 4-oxa-1-azabicyclo[3.2.0]heptan-7-one ring system is the core structure of clavulanic acid, a potent β-lactamase inhibitor. The synthesis of derivatives of this isomeric system highlights the strategic utility of such scaffolds in accessing biologically active natural products and their analogs.
The synthetic strategy would likely involve leveraging the inherent functionality and stereochemistry of the this compound core. The lactam can be envisioned as a constrained amino acid surrogate, with the bicyclic framework providing conformational rigidity. Key transformations could include stereoselective alkylations, ring-opening of the lactam to reveal new functional groups, or modifications of the oxazolidinone ring. These transformations would allow for the elaboration of the core structure into more complex molecular architectures characteristic of natural products.
Generation of Diversity in Chemical Libraries via Derivatization and Scaffold Modification
The this compound scaffold is a promising starting point for the generation of diverse chemical libraries for drug discovery and chemical biology. Although specific library synthesis based on this exact molecule is not widely reported, the utility of the closely related 2-oxa-1-azabicyclo[3.2.0]heptane framework in the synthesis of DNA-encoded libraries (DELs) has been demonstrated. nih.govrsc.orgrsc.org In this context, the bicyclic core serves as a rigid, three-dimensional scaffold to which various substituents can be appended.
Derivatization of this compound could be achieved through several avenues. The nitrogen atom of the lactam could be functionalized with a variety of substituents. The carbonyl group offers a handle for reactions such as reduction or addition of organometallic reagents. Furthermore, if the scaffold is appropriately substituted, these substituents can be modified to introduce additional diversity. The rigid nature of the bicyclic system ensures that the appended functionalities are displayed in a well-defined spatial orientation, which is a desirable feature for probing interactions with biological targets.
Development of Novel Organocatalysts or Ligands Utilizing the Bicyclic Framework
The rigid, chiral framework of this compound makes it an intriguing candidate for the development of novel organocatalysts or ligands for asymmetric synthesis. While there are no specific reports of this exact molecule being used for such applications, the principle of using chiral bicyclic structures as backbones for catalysts and ligands is well-established.
For example, derivatives of the related 3-azabicyclo[3.2.0]heptane have been synthesized and evaluated as dopaminergic ligands, demonstrating the biological relevance of this bicyclic core. The development of organocatalysts would likely involve the introduction of a catalytically active moiety onto the this compound scaffold. The stereochemistry of the bicyclic core could then influence the stereochemical outcome of the catalyzed reaction. Similarly, the nitrogen and oxygen atoms within the framework could serve as coordination sites for metal ions, suggesting the potential for the development of novel chiral ligands for metal-catalyzed transformations. The rigidity of the scaffold would be advantageous in creating a well-defined chiral environment around the catalytic center.
Biological Activity and Mechanistic Hypotheses Non Clinical Focus
Proposed Molecular Targets and Binding Interactions Based on Structural Analogy (Theoretical)
The core structure of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one contains a four-membered lactam (a cyclic amide) fused to a five-membered oxazolidine (B1195125) ring. This bicyclo[3.2.0]heptane scaffold is a key feature in a class of potent enzyme inhibitors. The most notable structural analogs are the β-lactamase inhibitors, such as clavulanic acid, which possesses a 4-oxa-1-azabicyclo[3.2.0]heptan-7-one core. Although the arrangement of the oxygen and nitrogen atoms differs in this compound, the presence of the strained β-lactam ring is the primary indicator of its potential biological activity.
Based on this analogy, the principal proposed molecular targets are bacterial enzymes, specifically penicillin-binding proteins (PBPs) and β-lactamases. The high degree of ring strain in the β-lactam ring renders the amide bond susceptible to nucleophilic attack, making it a potent acylating agent.
Theoretical Binding Interactions: The proposed mechanism of interaction involves the active site of these enzymes, which typically contains a reactive serine residue.
Acylation: The hydroxyl group of the active-site serine would attack the electrophilic carbonyl carbon of the β-lactam ring.
Ring Opening: This nucleophilic attack would lead to the irreversible opening of the lactam ring.
Covalent Adduct Formation: A stable, covalent acyl-enzyme intermediate is formed, effectively deactivating the enzyme and inhibiting its function.
This mode of action is characteristic of many β-lactam antibiotics and inhibitors. While direct evidence for this compound is lacking, its core structure strongly suggests a similar potential.
Table 1: Structural Comparison of Bicyclic Lactams
| Compound | Core Structure | Known Biological Target Class |
|---|---|---|
| This compound | 2-Oxa-4-azabicyclo[3.2.0]heptane | Theoretical: Penicillin-Binding Proteins, β-Lactamases |
| Clavulanic Acid | 4-Oxa-1-azabicyclo[3.2.0]heptane | β-Lactamases ebi.ac.uk |
| Salinosporamide A | 6-Oxa-2-azabicyclo[3.2.0]heptane | Proteasome ebi.ac.uk |
Computational Structure-Activity Relationship (SAR) Studies for Target Prediction
To date, specific computational Structure-Activity Relationship (SAR) studies focused on this compound for the purpose of target prediction have not been reported in the scientific literature. Such studies are crucial for optimizing lead compounds and predicting the biological activity of novel derivatives.
A theoretical computational SAR study for this scaffold would involve several key steps:
Library Generation: Creation of a virtual library of derivatives by adding a variety of substituents at accessible positions on the bicyclic core (e.g., on the cyclobutane (B1203170) ring).
Descriptor Calculation: Calculation of various physicochemical and structural descriptors for each analog, such as electronic properties, steric factors, and hydrophobicity.
Molecular Docking: Docking the virtual library against the three-dimensional structures of potential protein targets (e.g., different classes of β-lactamases) to predict binding affinities and orientations.
QSAR Model Development: Using the calculated descriptors and docking scores to build a quantitative structure-activity relationship (QSAR) model. This mathematical model would correlate the structural features of the compounds with their predicted biological activity, enabling the prediction of efficacy for untested derivatives and guiding future synthesis.
Mechanistic Studies of Enzyme Inhibition or Receptor Binding in vitro
Dedicated in vitro studies to elucidate the specific mechanism of enzyme inhibition or receptor binding for this compound are not currently available. However, based on the proposed mechanism of action derived from its structural analogy to other β-lactamase inhibitors, a hypothetical in vitro study would aim to confirm its activity as a suicide inhibitor.
Should it target a serine β-lactamase, the mechanism would likely proceed through the formation of a transiently stable acyl-enzyme intermediate. This complex could then undergo further intramolecular reactions, leading to a cross-linked, irreversibly inactivated enzyme. This "suicide inhibition" mechanism is a hallmark of inhibitors like clavulanic acid. An in vitro assay to test this would typically involve incubating the compound with a purified β-lactamase enzyme and measuring the rate of hydrolysis of a chromogenic substrate (like nitrocefin) over time to determine the extent and rate of enzyme inactivation.
Design of Analogs for Probing Biological Pathways at a Molecular Level
The this compound scaffold serves as a valuable starting point for creating chemical probes to investigate biological systems. While the synthesis of derivatives has been explored for creating diverse chemical libraries, their specific application as molecular probes is a theoretical extension of this work. rsc.org
Designing analogs for this purpose would involve the strategic incorporation of specific functional groups:
Reporter Tags: Analogs could be synthesized with fluorescent dyes (e.g., fluorescein) or affinity tags (e.g., biotin) attached. These tagged probes would allow for the visualization of the compound's subcellular localization via microscopy or the identification of its binding partners through affinity purification and mass spectrometry.
Photo-affinity Labels: Incorporating a photo-reactive group (e.g., an azide (B81097) or benzophenone) would create a probe that, upon exposure to UV light, covalently cross-links to its molecular target. This technique is highly effective for definitively identifying the direct binding partners of a compound within a complex biological sample.
"Clickable" Handles: Introducing a terminal alkyne or azide group onto the scaffold would create a "clickable" analog. This would allow for the use of bio-orthogonal chemistry to attach reporter tags in situ, providing a powerful tool for studying its mechanism of action in a live-cell context.
Understanding Molecular Recognition Processes with Biological Macromolecules
The process of molecular recognition between this compound and a biological macromolecule would be governed by the principles of structural and electronic complementarity. Assuming a bacterial enzyme like a β-lactamase as the target, the recognition would be initiated by the non-covalent docking of the molecule into the enzyme's active site.
The key features driving this recognition would theoretically include:
Shape Complementarity: The rigid, three-dimensional shape of the bicyclic system would need to fit within the contours of the enzyme's binding pocket.
Hydrogen Bonding: The lactam nitrogen and carbonyl oxygen, as well as the ether oxygen, could serve as hydrogen bond acceptors or donors, forming specific interactions with amino acid residues in the active site (e.g., serine, threonine, or lysine). The nitrogen atom in the bicyclic framework is a key feature that can enable such hydrogen bonding.
Covalent Interaction: The ultimate recognition and inhibitory action would be defined by the covalent bond formed between the compound and the enzyme's active site serine, a result of the high reactivity of the strained lactam ring.
Without experimental data, such as an X-ray co-crystal structure, the precise nature of these interactions remains a well-founded hypothesis based on the extensive study of analogous bicyclic β-lactam compounds.
Compound Reference Table
Future Perspectives and Emerging Research Directions
Unexplored Synthetic Avenues and Methodological Advancements
The synthesis of complex, three-dimensional molecules like 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one is an area of continuous innovation. While classical approaches exist, several modern synthetic strategies remain largely unexplored for this specific scaffold and could provide more efficient and diverse access to its derivatives.
Photochemical [2+2] Cycloadditions: A highly promising and underexplored avenue is the use of photochemical methods. Research on the related 3-azabicyclo[3.2.0]heptane core has demonstrated the power of intramolecular [2+2] photochemical cyclization to rapidly construct the bicyclic system. researchgate.net Similarly, visible light-mediated energy transfer catalysis has been successfully employed for the [2+2] cycloaddition to form unique 2-oxa-1-azabicyclo[3.2.0]heptanes, highlighting the potential of photocatalysis to generate these frameworks under mild conditions. rsc.orgnih.gov Applying these light-driven strategies to suitable precursors could offer a novel and efficient route to the this compound core.
Transition-Metal Catalyzed Cyclizations: Catalytic cyclization of carefully designed enynes has been shown to produce 3-azabicyclo[3.2.0]heptanes. taltech.ee Exploring similar platinum- or other transition-metal-catalyzed intramolecular cyclizations of acyclic precursors containing the requisite oxygen and nitrogen functionalities could provide stereocontrolled entry into the target bicyclic lactam system.
Intramolecular Cycloadditions: The [3+2] cycloaddition of in-situ generated azomethine ylides with cyclobutene (B1205218) derivatives has been developed for the synthesis of various 3-azabicyclo[3.2.0]heptane building blocks. researchgate.net Adapting this methodology to precursors containing an oxygen atom at the appropriate position could represent a powerful strategy for assembling the this compound skeleton.
Intramolecular Ring Closure: The synthesis of a related 2-oxa-6-azabicyclo[3.2.0]heptan-7-one derivative has been achieved through an intramolecular ring-opening of an epoxide by a hydroxyl group. ugent.be This suggests that strategies based on intramolecular nucleophilic attack to form one of the rings onto a pre-existing second ring are a viable, yet underexplored, approach for the target compound.
Discovery of Novel Reactivity Patterns and Unanticipated Transformations
The reactivity of the this compound scaffold is not extensively documented, presenting a significant opportunity for fundamental chemical research. The molecule's inherent strain, resulting from the fusion of a β-lactam ring with an oxazolidinone system, suggests a rich and potentially unique chemical reactivity.
Future research could focus on:
Selective Ring-Opening Reactions: Investigating the selective cleavage of either the β-lactam or the oxazolidinone ring under various conditions (nucleophilic, electrophilic, reductive, or oxidative). The outcome of such reactions could provide access to novel and functionally diverse monocyclic heterocycles that are difficult to synthesize by other means.
Rearrangements and Skeletal Reorganizations: Subjecting the bicyclic system to thermal, photochemical, or catalytic stress could induce unanticipated skeletal rearrangements. Understanding and controlling these transformations could lead to the discovery of novel chemical pathways and the synthesis of complex molecular architectures.
Functionalization of the Bicyclic Core: Developing methodologies for the selective functionalization at each position of the scaffold is crucial for creating derivatives. Exploring reactions at the bridgehead carbon, the nitrogen atom, or the methylene (B1212753) bridge would unlock the potential to generate libraries of analogues for various applications.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of modern automation and continuous manufacturing techniques offers a paradigm shift for chemical synthesis. Applying these technologies to this compound could significantly accelerate its investigation.
Flow chemistry, in particular, presents several potential advantages:
Enhanced Safety and Scalability: Synthetic routes involving unstable intermediates or highly energetic reactions could be performed more safely in the small-volume environment of a flow reactor. soci.org This could enable the exploration of more daring synthetic pathways that are challenging in traditional batch chemistry.
Rapid Reaction Optimization: Automated flow platforms allow for the rapid screening of reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry. soci.org This facilitates the rapid identification of optimal conditions for the synthesis of the target scaffold and its derivatives.
Automated Library Synthesis: Coupling flow reactors with automated purification and analysis systems would enable the high-throughput synthesis of a library of this compound derivatives. This approach is invaluable for medicinal chemistry programs aimed at exploring structure-activity relationships.
While direct examples involving this specific heterocycle are yet to be reported, the principles of flow chemistry are broadly applicable and represent a key emerging direction for enabling its synthesis and derivatization on a larger and more efficient scale. soci.org
Computational Design and De Novo Synthesis of Functionally Tailored Derivatives
Computational chemistry provides powerful tools for designing molecules with desired properties before their synthesis, saving significant time and resources. This approach is highly relevant for exploring the potential of the this compound scaffold.
Target-Oriented Design: For the related isomeric 4-oxa-1-azabicyclo[3.2.0]heptan-7-one systems, derivatives have been designed and synthesized as potent inhibitors of cysteine proteases. nih.govarkat-usa.org A similar strategy could be applied to the this compound core. Using molecular docking and modeling, derivatives can be computationally designed to fit the active sites of specific biological targets, guiding synthetic efforts toward molecules with high potential for therapeutic activity.
Pharmacophore Modeling and Scaffold Hopping: The rigid, three-dimensional structure of the bicyclic system makes it an excellent candidate for use as a novel scaffold in drug discovery. It can be used to mimic the conformation of known bioactive molecules or to explore new chemical space.
Analysis of 3D Shape and Vector Orientation: Advanced computational tools like Exit Vector Plot (EVP) analysis, which has been applied to related 3-azabicyclo[3.2.0]heptane scaffolds, can be used to understand the spatial orientation of substituents. researchgate.net This analysis helps in designing molecules that can project functional groups into specific regions of a protein's binding pocket, thereby optimizing molecular interactions.
Potential Applications in Supramolecular Chemistry or Materials Science (Academic Potential)
Beyond its potential in medicinal chemistry, the unique structural features of this compound make it an interesting building block for academic research in supramolecular chemistry and materials science.
Tectons for Crystal Engineering: The molecule possesses hydrogen bond donors (N-H) and acceptors (C=O), making it a potential tecton, or building block, for the construction of predictable, hydrogen-bonded supramolecular networks. By introducing other functional groups, researchers could design and synthesize complex and ordered crystalline architectures.
Monomers for Novel Polymers: Functionalized derivatives of this compound could serve as monomers for polymerization. The rigid bicyclic unit, when incorporated into a polymer backbone, could impart unique conformational constraints, leading to materials with novel thermal, mechanical, or optical properties.
Scaffolds for Asymmetric Catalysis: The chiral and rigid framework could be elaborated into novel ligands for asymmetric catalysis. Attaching coordinating groups to the bicyclic scaffold could create a well-defined chiral environment around a metal center, potentially enabling high stereoselectivity in catalytic transformations.
The exploration of these academic applications remains a nascent field, offering a rich area for fundamental research into the relationship between molecular structure and macroscopic properties.
Table of Compounds Mentioned
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one and its derivatives?
A robust approach involves catalytic hydrogenation of substituted pyrroles followed by cyclization. For example, 2,5-disubstituted pyrroles with tert-butoxycarbonyl (Boc) protection on nitrogen undergo hydrogenation to yield cis-pyrrolidine intermediates, which are cyclized using tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide to form the bicyclic core . Modifications at the C-3 position (e.g., ester, amide, or amino acid substituents) can be introduced post-cyclization to explore functional diversity .
Q. How should researchers characterize the purity and identity of this compound?
Use a combination of analytical techniques:
- Mass Spectrometry : Compare molecular ion peaks (e.g., m/z 167 for C₉H₁₃NO₂) with reference data from standardized databases like the EPA/NIH Mass Spectral Library .
- NMR Spectroscopy : Analyze coupling constants and chemical shifts to confirm bicyclic structure and substituent positions.
- X-ray Crystallography : Resolve ambiguous stereochemistry, as demonstrated for precursor triesters in related azabicyclo systems .
Q. What safety protocols are critical when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to minimize inhalation of aerosols (H335 hazard) .
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound isomers be achieved?
Employ chiral resolution using di-p-toluoyl tartaric acid derivatives. For racemic mixtures, form diastereomeric salts with di-p-toluoyl-L-tartaric acid or its D-enantiomer. Selective crystallization in solvent mixtures (e.g., ethanol/water) isolates the desired isomer with >95% enantiomeric excess (ee). This method is scalable and avoids chromatographic separation .
Q. What strategies optimize the structure-activity relationship (SAR) for antitumor activity in derivatives?
- Substituent Analysis : Replace the C-3 hydroxyl group with amino acid residues (e.g., 3-(2-amino-2-carboxyethyl)) to enhance cytotoxicity. Trans isomers at C-3/C-5 exhibit superior stability and activity over cis counterparts .
- In Vivo Testing : Evaluate tumor growth inhibition in murine models (e.g., colon 26 or S-180 cells) at doses of 0.625–15 mg/kg/day. Monitor cross-resistance profiles against ADR, 5-FU, and VCR-resistant cell lines .
Q. How can researchers resolve contradictions in biological activity data across derivatives?
- Mechanistic Studies : Use β-cyclodextrin-mediated photochemical electrocyclization to probe stereochemical influences. Solid-state reactions in thin films or suspensions improve enantioselectivity (up to 45% ee) compared to solution-phase methods .
- Dose-Response Curves : Replicate assays under standardized conditions (e.g., IC₅₀ values for P388 and KB cells) to distinguish true inactivity from experimental variability .
Q. What methodologies validate the stability of azabicyclo derivatives under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
